molecular formula C9H8ClF3O2 B6361040 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene CAS No. 1415130-83-4

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B6361040
CAS No.: 1415130-83-4
M. Wt: 240.60 g/mol
InChI Key: BFAXSLVDQAGOHP-UHFFFAOYSA-N
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Description

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxymethoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the chlorination of a suitable precursor followed by the introduction of methoxymethoxy and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The benzene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chlorine, methoxymethoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared to similar compounds such as:

  • 1-Chloro-3-methoxy-2-methylbenzene
  • 1-Chloro-3-methoxy-2-propanol

These compounds share some structural similarities but differ in their substituents and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique and can significantly influence its reactivity and applications.

Properties

IUPAC Name

1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAXSLVDQAGOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Neat chloro(methoxy)methane (1.8 mL, 23.8 mmol) was added to a MeCN solution (20 mL) of 3-chloro-5-(trifluoromethyl)phenol (3.6 g, 18.3 mmol) and Cs2CO3 and the resulting mixture was stirred at room temperature. After 5 h the resulting mixture was diluted with diethyl ether, filtered and concentrated. The resulting material was filtered through a short pad of silica gel, followed by concentration to yield 1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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